3-Bromoquinoline-2-carbaldehyde

Vue d'ensemble

Description

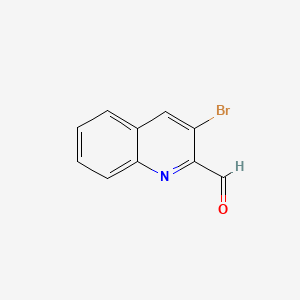

3-Bromoquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 898559-24-5 . It has a molecular weight of 236.07 and its IUPAC name is 3-bromo-2-quinolinecarbaldehyde .

Synthesis Analysis

Quinoline derivatives, including 3-Bromoquinoline-2-carbaldehyde, can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known synthesis protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 3-Bromoquinoline-2-carbaldehyde is1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Chemical Reactions Analysis

3-Bromoquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis

3-Bromoquinoline-2-carbaldehyde has a molecular weight of 236.07 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives : 3-Bromoquinoline-2-carbaldehyde and its analogs are used in the synthesis of various quinoline derivatives. These compounds are utilized in constructing fused or binary heterocyclic systems, which are significant in organic chemistry and pharmaceutical development (Hamama et al., 2018).

Catalysis and Chemical Reactions : These compounds are involved in reactions like Heck coupling and aldol reactions, under specific catalytic systems, to produce isoquinolines (Cho & Patel, 2006).

Biological Applications : Derivatives of 3-Bromoquinoline-2-carbaldehyde have been studied for their potential biological activities. For example, they are investigated for their corrosion inhibition properties, with relevance in materials science and engineering (Lgaz et al., 2017).

Development of Novel Ligands : These compounds are used in the development of novel ligands, such as bidentate and tridentate derivatives, with potential applications in coordination chemistry (Hu, Zhang, & Thummel, 2003).

Pharmaceutical Research : Research on 3-Bromoquinoline-2-carbaldehyde derivatives includes their evaluation as potential inhibitors of human enzymes like AKT1, which has implications in cancer treatment (Ghanei et al., 2016).

Diverse Heterocyclic Structures : They are pivotal in the synthesis of diverse spiro-fused heterocyclic compounds, contributing to molecular complexity and diversity in drug development (Yao et al., 2022).

Green Chemistry Applications : 3-Bromoquinoline-2-carbaldehyde derivatives are synthesized using green methods, contributing to environmentally friendly chemical processes (Patel, Dholakia, & Patel, 2020).

DNA Binding and Antimicrobial Studies : These derivatives have been studied for their DNA binding properties and potential as antimicrobial agents, indicating their significance in medicinal chemistry (Lamani et al., 2008).

Safety And Hazards

Orientations Futures

Quinoline and its derivatives, including 3-Bromoquinoline-2-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Propriétés

IUPAC Name |

3-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFNHALOBWCFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723222 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinoline-2-carbaldehyde | |

CAS RN |

898559-24-5 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)